![molecular formula C8H8N2O B1371292 2-[Cyclopropyl(methoxy)methylidene]propanedinitrile](/img/structure/B1371292.png)
2-[Cyclopropyl(methoxy)methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Cyclopropyl(methoxy)methylidene]propanedinitrile is an organic compound characterized by the presence of a cyclopropyl group, a methoxy group, and two nitrile groups attached to a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl(methoxy)methylidene]propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting cyclopropyl aldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
化学反应分析
Types of Reactions
2-[Cyclopropyl(methoxy)methylidene]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
2-[Cyclopropyl(methoxy)methylidene]propanedinitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[Cyclopropyl(methoxy)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound’s nitrile groups can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-[Cyclopropyl(ethoxy)methylene]malononitrile: Similar in structure but with an ethoxy group instead of a methoxy group.
2-[Bis(methylthio)methylene]malononitrile: Contains two methylthio groups instead of a methoxy group.
2-[Benzylamino(methylene)]malononitrile: Features a benzylamino group in place of the methoxy group.
Uniqueness
2-[Cyclopropyl(methoxy)methylidene]propanedinitrile is unique due to the presence of the cyclopropyl and methoxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical transformations, while the methoxy group can participate in various substitution reactions.
属性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
2-[cyclopropyl(methoxy)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H8N2O/c1-11-8(6-2-3-6)7(4-9)5-10/h6H,2-3H2,1H3 |
InChI 键 |
RZKPJBMCLBDIGJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=C(C#N)C#N)C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[Ethyl(methyl)amino]acetone hydrochloride](/img/structure/B1371211.png)
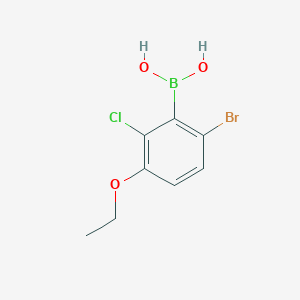
![3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1371218.png)
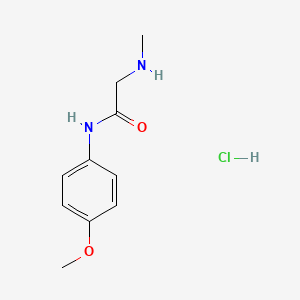
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride](/img/structure/B1371220.png)
![benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate](/img/structure/B1371221.png)
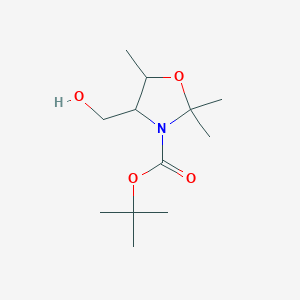
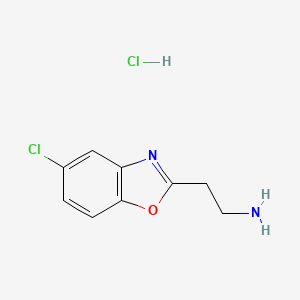
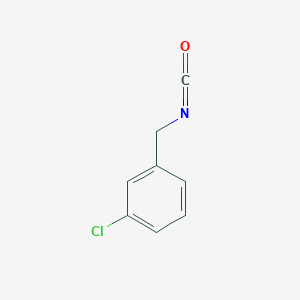
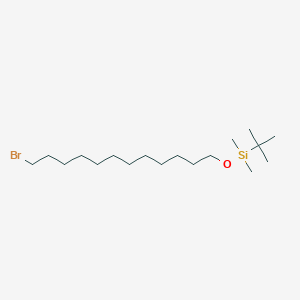
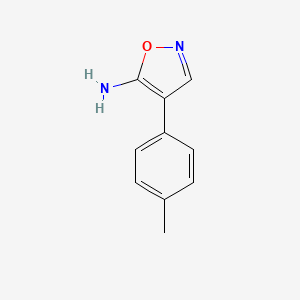
![N-(2-chlorophenyl)-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1371234.png)
